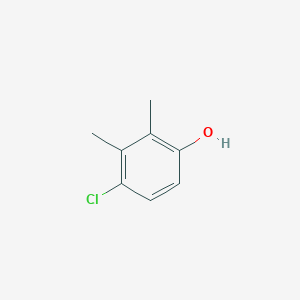

4-Chloro-2,3-dimethylphenol

Overview

Description

4-Chloro-2,3-dimethylphenol is an organic compound that belongs to the class of phenols. It is characterized by a benzene ring substituted with a chlorine atom and two methyl groups. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics .

Mechanism of Action

Target of Action

4-Chloro-2,3-dimethylphenol, also known as Chloroxylenol or PCMX, is a broad-spectrum antimicrobial chemical compound . It primarily targets a wide range of microorganisms including viruses, bacteria, fungi, and algae . It is particularly effective against Gram-positive bacteria , where it disrupts the cell wall due to its phenolic nature .

Mode of Action

The mode of action of this compound involves the disruption of the cell wall of the targeted microorganisms . This disruption is due to the phenolic nature of the compound, which interferes with the integrity and function of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the structure and function of the bacterial cell wall . The compound’s phenolic nature allows it to interact with and disrupt these pathways, leading to the death of the bacteria .

Result of Action

The primary result of the action of this compound is the death of the targeted microorganisms . By disrupting the cell wall, the compound causes the bacteria to lose their structural integrity and function, leading to cell death . This makes this compound effective as an antiseptic and disinfectant .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be combustible and forms explosive mixtures with air on intense heating . Therefore, its storage and use should be in a cool, well-ventilated place away from heat sources . Furthermore, the compound’s effectiveness as an antimicrobial agent can be influenced by factors such as the presence of organic matter, the pH of the environment, and the specific microorganisms present .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-2,3-dimethylphenol are largely due to its phenolic nature. As a phenol antiseptic, it is believed that the hydroxyl -OH groups of the this compound molecule bind to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out .

Cellular Effects

This compound has been shown to be effective against Gram-positive bacteria, where it disrupts the cell wall due to its phenolic nature . It is less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species .

Molecular Mechanism

The molecular mechanism of action of this compound involves the hydroxyl -OH groups of the molecule binding to certain proteins on the cell membrane of bacteria . This interaction disrupts the membrane, causing the contents of the bacterial cell to leak out .

Temporal Effects in Laboratory Settings

It is known that this compound is used in antibacterial soaps, wound-cleansing applications, and household antiseptics , suggesting that it has a stable shelf-life.

Metabolic Pathways

It is known that other chlorinated phenols can undergo various transformations in plants, with the predominant metabolic pathways and rates varying with different plant species .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,3-dimethylphenol can be synthesized through several methods. One common method involves the chlorination of 2,3-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into less chlorinated phenols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-Chloro-2,3-dimethylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

Biology: Its antimicrobial properties make it useful in studying the effects of disinfectants on microbial populations.

Medicine: It is incorporated into antiseptic formulations for wound care and surgical disinfection.

Industry: It is used in the production of disinfectants and preservatives for various consumer products

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3,5-dimethylphenol: Another chlorinated phenol with similar antimicrobial properties.

2,4-Dichlorophenol: Known for its use in herbicides and disinfectants.

2,6-Dimethylphenol: Used in the production of resins and as a chemical intermediate.

Uniqueness

4-Chloro-2,3-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and methyl groups enhances its antimicrobial efficacy while maintaining stability under various conditions .

Biological Activity

4-Chloro-2,3-dimethylphenol (CDMP) is a substituted phenolic compound with diverse biological activities. This article examines its biological effects, toxicological profiles, and relevant case studies, drawing from various authoritative sources.

- Chemical Formula : C₈H₉ClO

- Molecular Weight : 158.61 g/mol

- CAS Number : 74075-03-5

- Structure : The compound features a chlorinated phenol structure with two methyl groups at the 2 and 3 positions.

1. Toxicological Effects

Research indicates that substituted phenols, including CDMP, can significantly impact cellular functions, particularly through mitochondrial interference. Studies have shown that these compounds can disrupt the electrochemical gradient in mitochondria, leading to altered energy production and increased proton permeability across membranes . This activity is quantitatively assessed through quantitative structure-activity relationship (QSAR) models, which relate chemical structure to biological activity.

Table 1: QSAR Parameters for Phenolic Compounds

| Compound | Partition Coefficient (P) | Acid Dissociation Constant (pKa) | Uncoupling Activity |

|---|---|---|---|

| This compound | TBD | TBD | High |

| 4-Chloro-2-nitrophenol | TBD | TBD | Moderate |

| Salicylic Acid | TBD | 2.98 | Low |

2. Clinical Case Studies

A notable case series involving chlorophenoxy herbicides, including compounds similar to CDMP, reported various clinical outcomes following intentional self-poisoning. In a cohort of 181 patients in Sri Lanka, mild gastrointestinal symptoms were prevalent, but severe toxicity was less common, with an overall mortality rate of 4.4% . This suggests that while CDMP and related compounds can be toxic, their clinical effects may vary significantly based on exposure levels and individual susceptibility.

Table 2: Clinical Outcomes of MCPA Poisoning

| Symptom | Percentage of Patients (%) |

|---|---|

| Mild Gastrointestinal Symptoms | 44 |

| Severe Toxicity | <10 |

| Mortality | 4.4 |

3. Environmental Impact

CDMP has been identified as an emerging contaminant in recycled water systems. Its persistence in the environment raises concerns regarding ecological toxicity and human health risks. Studies have indicated that the compound can inhibit luminescence in test organisms at varying concentrations, with lower IC50 values indicating higher toxicity .

Table 3: Toxicity Assessment of Emerging Contaminants

| Contaminant | IC50 (µg/L) | Toxicity Level |

|---|---|---|

| This compound | TBD | High |

| Other Chlorophenols | TBD | Variable |

Properties

IUPAC Name |

4-chloro-2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCVHJRJEWDVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075092 | |

| Record name | 4-Chloro-2,3-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321-23-9, 1570-76-9 | |

| Record name | Chloroxylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,3-dimethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2,3-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.